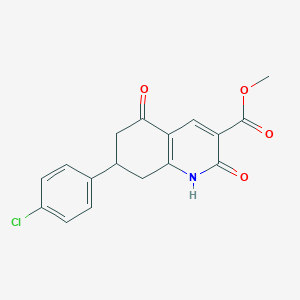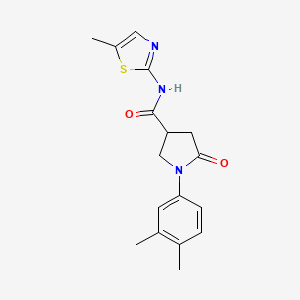![molecular formula C14H14N2O3S2 B4614122 methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)
methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
Overview
Description
Thiophene derivatives are a significant class of organic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound in focus is related to this family, and its analysis involves examining its synthesis, molecular structure, chemical and physical properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents onto the thiophene ring. A study by Corral and Lissavetzky (1984) on the reactions with methyl 3-hydroxythiophene-2-carboxylate provides insight into a methodology that could be applicable for synthesizing compounds with complex functionalities, such as the target compound (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray crystallography. Vasu et al. (2004) studied the crystal structure of a related thiophene derivative, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (Vasu et al., 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and electrophilic aromatic substitutions. The reactivity is often influenced by substituents on the thiophene ring, as demonstrated in studies by Hajjem, Khoud, and Baccar (2010), who explored the reactivity of methyl 3-amino-2-thiophene carboxylate derivatives (Hajjem, Khoud, & Baccar, 2010).
Scientific Research Applications
Synthetic Routes and Chemical Reactions
- Novel Synthesis Methods: Researchers have explored new synthetic routes for thiophene derivatives, providing insights into their structural complexity and potential for diverse chemical applications. For instance, methods have been developed for the synthesis of mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids from related thiophene carboxylates, highlighting the versatility of these compounds in chemical synthesis (Corral & Lissavetzky, 1984).
Biological Activities
- Anti-proliferative Properties: Thiophene derivatives have been shown to exhibit pronounced anti-proliferative activity and tumor cell selectivity. For example, certain 2-amino-3-methylcarboxylate thiophene derivatives display significant anti-proliferative effects in the mid-nanomolar range with substantial tumor cell selectivity, highlighting their potential as novel anticancer agents (Thomas et al., 2017).
Structural Analysis
- Crystal Structure Studies: The crystal structure of related thiophene carboxylate compounds has been analyzed, revealing the importance of intra- and intermolecular interactions in determining the stability and conformation of these molecules. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, showing how hydrogen bonding plays a crucial role in stabilizing the crystal structure (Vasu et al., 2004).
Conformational Studies
- Conformational Polymorphism: The ROY (Red, Orange, Yellow) polymorphs of a related thiophene derivative, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, serve as a model system for studying the effects of molecular conformation on crystal color and stability, illustrating the delicate balance between molecular structure and physical properties (Smith et al., 2006).
properties
IUPAC Name |
methyl 2-[(4-hydroxyphenyl)carbamothioylamino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8-7-11(13(18)19-2)12(21-8)16-14(20)15-9-3-5-10(17)6-4-9/h3-7,17H,1-2H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTIWMRPEFATIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)
![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)
![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)
![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)
![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)
![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)
